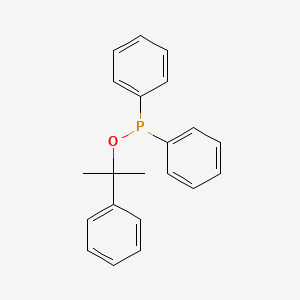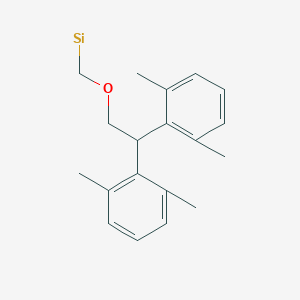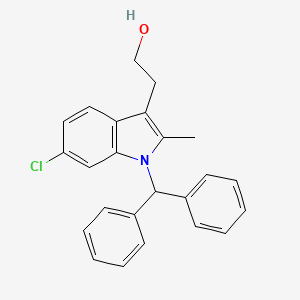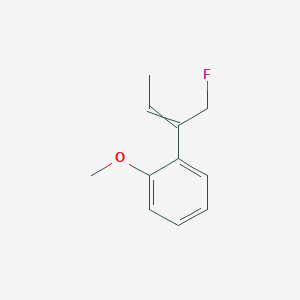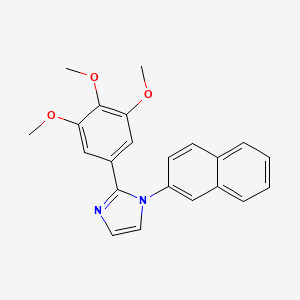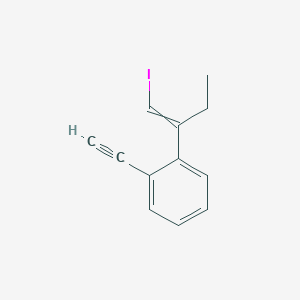
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene is an organic compound characterized by the presence of an ethynyl group and an iodobut-1-en-2-yl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of an ethynylbenzene derivative with an iodobut-1-en-2-yl precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobut-1-en-2-yl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The double bond in the iodobut-1-en-2-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (hydrogen gas, lithium aluminum hydride), catalysts (palladium on carbon).
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Saturated hydrocarbons and alcohols.
科学的研究の応用
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodobut-1-en-2-yl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-2-iodobenzene: Lacks the but-1-en-2-yl group, making it less versatile in certain chemical reactions.
1-Ethynyl-2-(1-bromobut-1-en-2-yl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
1-Ethynyl-2-(1-chlorobut-1-en-2-yl)benzene: Contains a chlorine atom, leading to different chemical properties and reactivity compared to the iodine-containing compound.
The uniqueness of this compound lies in its combination of an ethynyl group and an iodobut-1-en-2-yl group, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
648933-39-5 |
|---|---|
分子式 |
C12H11I |
分子量 |
282.12 g/mol |
IUPAC名 |
1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H11I/c1-3-10-7-5-6-8-12(10)11(4-2)9-13/h1,5-9H,4H2,2H3 |
InChIキー |
GPBNRNXVRDUSHP-UHFFFAOYSA-N |
正規SMILES |
CCC(=CI)C1=CC=CC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
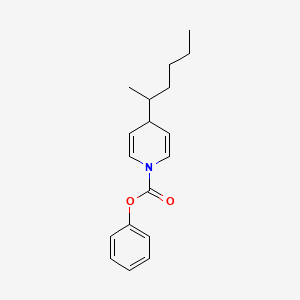
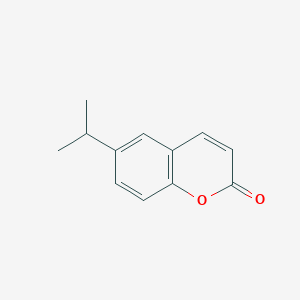
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)

![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
